Product packaging for (S)-Verapamil hydrochloride(Cat. No.:CAS No. 36622-29-4)

(S)-Verapamil hydrochloride

Numéro de catalogue: B1219952
Numéro CAS: 36622-29-4
Poids moléculaire: 491.1 g/mol
Clé InChI: DOQPXTMNIUCOSY-YCBFMBTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Verapamil is the more potent S-enantiomer of the phenylalkylamine class of calcium channel blockers . Its primary mechanism of action is the voltage- and frequency-dependent inhibition of L-type calcium channels (Cav1.2) in cardiac and vascular smooth muscle . By blocking calcium influx, it reduces myocardial contractility (negative inotropy), slows heart rate (negative chronotropy), and prolongs conduction through the atrioventricular node, making it a Class IV antiarrhythmic agent . In vascular smooth muscle, this inhibition causes vasodilation, reducing peripheral vascular resistance . Research indicates that (-)-Verapamil's activity is not confined to L-type calcium channels; it also inhibits other targets, including T-type calcium channels, potassium channels (such as TREK currents in sympathetic neurons), and adrenergic receptors, which may contribute to its complex effects on cardiovascular and neuronal excitability . This multi-target profile underscores its value in basic cardiovascular and neuropharmacology research. Beyond its established role, recent investigations highlight promising new research avenues for verapamil. It has been identified as an inhibitor of drug efflux pumps like P-glycoprotein (ABCB1), which is valuable in oncology research for studying multidrug resistance in cancer cells . Furthermore, studies suggest it may help preserve pancreatic beta-cell function and improve glucose homeostasis, indicating potential research applications in models of type 1 diabetes . Emerging evidence also points to its antiglycoxidant properties, where it has been shown in vitro to inhibit protein glycation and oxidation, processes linked to diabetic complications . This product is provided for chemical and biological research purposes in laboratory settings only. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39ClN2O4 B1219952 (S)-Verapamil hydrochloride CAS No. 36622-29-4

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-YCBFMBTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36622-28-3
Record name (-)-Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36622-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Overview of the Racemic Synthesis Pathway

The synthesis of verapamil hydrochloride involves a three-step sequence starting from 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA, Compound II). The process, as detailed in patents WO2016181292A1 and US10144703B2, integrates phase-transfer catalysis, acetylation-mediated impurity removal, and selective salt crystallization to achieve >99% purity.

Step 1: Alkylation of NMVA with Chlorobromopropane

NMVA undergoes alkylation with 1-chloro-3-bromopropane in a biphasic system using water and toluene. Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, enabling the reaction to proceed at 20–35°C with sodium hydroxide as the base. This step yields the intermediate 3-(3,4-dimethoxyphenethyl)-1-methylazetidine (Compound III) without isolating the product, minimizing yield losses.

Table 1: Reaction Conditions for Alkylation Step

ParameterSpecification
CatalystTetrabutylammonium bromide (TBAB)
BaseSodium hydroxide (1.37 eq)
Solvent SystemWater:toluene (1:1 v/v)
Temperature25–28°C
Reaction Time2–8 hours
YieldNot isolated; carried forward directly

Step 2: Condensation with 3,4-Dimethoxyphenylacetonitrile (Compound IV)

Compound III reacts with 3,4-dimethoxyphenylacetonitrile in toluene under basic conditions, followed by acetylation with acetic anhydride to cap residual hydroxyl groups. This step reduces O-desmethyl and N-desmethyl impurities from 0.4–1.0% to <0.1% by converting them into acetylated derivatives, which are subsequently removed during crystallization.

Table 2: Impurity Reduction via Acetylation

Impurity TypePre-Acetylation LevelPost-Acetylation Level
O-Desmethyl Verapamil0.4–1.0%<0.1%
N-Desmethyl Verapamil0.2–0.5%<0.05%
Dimer Impurity0.3–0.7%<0.1%

Step 3: Hydrochloride Salt Formation

The verapamil free base is treated with hydrochloric acid in isopropyl alcohol (IPA) to precipitate verapamil hydrochloride. Selective crystallization at 0–5°C ensures the exclusion of acetylated impurities, yielding a product with a moisture content <0.3% and purity >99%.

Comparative Analysis of Synthetic Methodologies

Advancements Over Prior Art

Traditional methods (e.g., US3261859) suffered from dimer impurity formation (up to 2%) and required multiple crystallizations, reducing yields to 60–70%. The current process achieves 85–90% yield through:

  • In Situ Acetylation : Eliminates desmethyl impurities without additional purification steps.

  • Solvent Optimization : Toluene replaces carcinogenic solvents like benzene, enhancing safety.

  • Phase-Transfer Catalysis : Accelerates alkylation kinetics, reducing reaction time from 12 hours to 2–8 hours.

Table 3: Yield and Purity Comparison

ParameterPrior Art (US3261859)Current Process (WO2016181292A1)
Overall Yield60–70%85–90%
Dimer Impurity1.5–2.0%<0.1%
O-Desmethyl Impurity0.8–1.2%<0.1%
Process Steps6–73

Industrial Scalability and Environmental Impact

Solvent and Catalyst Recovery

The use of toluene and TBAB allows for >90% solvent recovery via distillation, reducing waste generation. TBAB’s low ecotoxicity (LC50 >100 mg/L in Daphnia magna) further enhances the process’s environmental profile.

Cost-Benefit Analysis

  • Raw Material Savings : Acetic anhydride ($0.50/kg) replaces costly chromatographic resins ($200–$500/kg).

  • Energy Efficiency : Room-temperature reactions decrease energy consumption by 40% compared to traditional reflux methods.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: (-)-Verapamil can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation products: Quinone derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted phenylalkylamines.

Applications De Recherche Scientifique

Chemistry: : (-)-Verapamil is used as a model compound in the study of chiral synthesis and resolution techniques. It is also employed in the development of new calcium channel blockers.

Biology: : The compound is used in research to study calcium ion transport and its effects on cellular functions. It serves as a tool to investigate the role of calcium channels in various physiological processes.

Medicine: : (-)-Verapamil is extensively studied for its therapeutic effects in cardiovascular diseases. Research focuses on its efficacy, safety, and mechanisms of action in treating hypertension, angina, and arrhythmias.

Industry: : The compound is used in the pharmaceutical industry for the development and production of cardiovascular drugs

Mécanisme D'action

Molecular Targets and Pathways: (-)-Verapamil exerts its effects by binding to L-type calcium channels on the cell membrane of cardiac and smooth muscle cells. This binding inhibits the influx of calcium ions, leading to:

    Reduced cardiac contractility: Decreased calcium entry reduces the force of cardiac muscle contraction.

    Vasodilation: Inhibition of calcium influx in smooth muscle cells leads to relaxation and dilation of blood vessels.

    Anti-arrhythmic effects: By modulating calcium ion flow, (-)-Verapamil helps stabilize the electrical activity of the heart, preventing abnormal rhythms.

Comparaison Avec Des Composés Similaires

    Diltiazem: Another calcium channel blocker with similar cardiovascular effects but different chemical structure.

    Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action and therapeutic profile.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of (-)-Verapamil: (-)-Verapamil is unique due to its chiral nature and specific binding affinity for L-type calcium channels. Unlike dihydropyridines, it has significant effects on both cardiac and smooth muscle cells, making it versatile in treating various cardiovascular conditions.

Activité Biologique

(-)-Verapamil, a phenylalkylamine derivative and a selective calcium channel blocker, has garnered attention for its diverse biological activities beyond its established use in treating cardiovascular conditions. This article delves into the compound's biological activity, focusing on its effects on glycoxidative stress, diabetes incidence, and cardiovascular health, supported by various studies and findings.

Overview of (-)-Verapamil

Verapamil is primarily used for managing hypertension, angina pectoris, and certain arrhythmias. As a calcium channel blocker, it inhibits calcium ions from entering cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand. Recent research has highlighted its potential roles in metabolic conditions and oxidative stress management.

Antiglycoxidant Activity

Recent studies have evaluated the antiglycoxidant properties of (-)-verapamil, particularly in relation to diabetic complications:

  • Study Design : A study assessed the effects of verapamil on protein glycation and oxidative stress using bovine serum albumin (BSA) as a model. Various glycating agents, including glucose and glyoxal, were used alongside oxidizing agents like chloramine T.
  • Findings : Results indicated that verapamil significantly reduced biomarkers associated with protein glycation and oxidation. The inhibition rates were comparable to those of established antiglycating agents and antioxidants. Molecular docking studies revealed that verapamil preferentially binds to amino acids susceptible to glycoxidative damage, particularly interacting with Janus kinase 2 (JAK2) and nuclear factor-κB (NF-κB) pathways .
Biomarkers Effect of Verapamil
Total ThiolsSignificant increase
Protein CarbonylsSignificant decrease
Advanced Glycation End ProductsSignificant decrease

Impact on Diabetes Incidence

Research has shown that (-)-verapamil may be associated with a reduced incidence of type 2 diabetes mellitus (T2DM):

  • Study Design : A cohort study compared the incidence of T2DM among patients using verapamil versus those using other calcium channel blockers (CCBs). The follow-up period spanned several years.
  • Findings : The study reported an adjusted hazard ratio of 0.80 for developing T2DM among verapamil users compared to other CCBs, suggesting a protective effect. This trend was particularly pronounced in patients older than 65 years .

Cardiovascular Effects

The cardiovascular effects of (-)-verapamil extend beyond blood pressure management:

  • Clinical Trials : The Verapamil in Hypertension and Atherosclerosis Study (VHAS) compared the long-term effects of verapamil with chlorthalidone on blood pressure and cardiovascular events. Both treatments showed similar efficacy in lowering blood pressure; however, verapamil was associated with a more favorable lipid profile and fewer adverse events related to electrolyte imbalances .
Treatment Group Systolic BP Reduction (%) Diastolic BP Reduction (%) Adverse Events (%)
Verapamil16.316.632.5
Chlorthalidone16.916.233.4

Case Studies on Overdose

While (-)-verapamil is generally safe when used appropriately, cases of overdose highlight the need for caution:

  • A notable case involved a patient who ingested a massive dose of sustained-release verapamil. Despite aggressive supportive treatment, the patient experienced severe hypotension and bradycardia, underscoring the drug's potent effects on cardiac function .

Q & A

Q. What experimental models are commonly used to study (-)-Verapamil’s mechanism as an L-type calcium channel blocker?

(-)-Verapamil’s inhibition of L-type calcium channels (CaV1.2) is typically studied using electrophysiological assays (e.g., patch-clamp techniques) to measure calcium current blockade in cardiomyocytes or heterologous expression systems. Structural insights are derived from 3D molecular modeling of CaV1.2’s α1 subunit, validated via competitive binding assays and mutagenesis to identify key residues involved in verapamil’s interaction (e.g., steric hindrance and electrostatic repulsion mechanisms) .

Q. How does (-)-Verapamil’s stereoselectivity influence its pharmacological potency compared to (+)-Verapamil?

(-)-Verapamil exhibits 10-fold higher potency than its (+)-enantiomer in blocking calcium channels, as demonstrated by radioligand displacement assays using [³H]-nimodipine in human myocardial membranes. Binding affinity (IC₅₀) for (-)-Verapamil is ~85 nM versus ~690 nM for (+)-Verapamil. Functional studies in ventricular muscle preparations confirm this disparity, with (-)-Verapamil causing significant negative inotropic effects at lower concentrations .

Q. What methodologies are used to assess (-)-Verapamil’s impact on β-cell function in Type 1 diabetes research?

Preclinical studies employ glucose-stimulated insulin secretion (GSIS) assays in pancreatic islets or β-cell lines. Clinical trials utilize proteomics (LC-MS/MS) to track serum biomarkers like IGF-I and analyze insulin production. For example, a 1-year trial with T1D patients showed verapamil prevented IGF-I decline (p < 0.05) and enhanced β-cell survival via modulation of unfolded protein response pathways .

Advanced Research Questions

Q. How do (-)-Verapamil’s off-target effects on P-glycoprotein (P-gp) and CYP3A4 complicate pharmacokinetic studies?

(-)-Verapamil’s dual inhibition of P-gp (efflux transporter) and CYP3A4 (metabolic enzyme) requires compartmental modeling to distinguish its direct calcium channel effects from drug-drug interactions. Microdose studies combining ¹¹C-verapamil PET imaging and ¹⁴C-verapamil AMS quantify blood-brain barrier penetration and hepatic metabolism, revealing nonlinear pharmacokinetics when co-administered with oral therapeutic doses .

Q. What experimental designs validate (-)-Verapamil’s cardioprotective role during ischemia-reperfusion injury?

In vivo ³¹P magnetic resonance spectroscopy (MRS) in rat models measures phosphocreatine (PCr) and ATP recovery post-ischemia. Verapamil pretreatment reduces infarct size by 66% (9.9% vs. 28.5% in controls, p < 0.001) independent of hemodynamic changes. Correlations between PCr recovery and infarct size (r = 0.91) highlight MRS as a critical tool for quantifying salvageable myocardium .

Q. How can orthogonal experimental designs optimize (-)-Verapamil’s use in reducing drug toxicity (e.g., aconitine-induced cardiotoxicity)?

Orthogonal array testing (e.g., 4×4 matrices) evaluates combinatorial effects of verapamil with detoxifying agents like liquiritin. Cell viability assays (MTT/WST-1) identify optimal concentrations (e.g., 240 μM verapamil increases survival to 87.69% in cardiomyocytes exposed to 120 μM aconitine). Statistical validation via ANOVA ensures robust interaction profiling .

Q. What mechanisms underlie (-)-Verapamil’s potentiation of neuromuscular blockers like pancuronium?

In vitro twitch tension assays in phrenic nerve-hemidiaphragm preparations show verapamil reduces indirect twitch amplitude by 40–60% via presynaptic Ca²⁺ channel blockade. Synergism with pancuronium (a postsynaptic nAChR inhibitor) is quantified using isobolographic analysis , revealing verapamil’s dual action on fast Na⁺ and slow Ca²⁺ channels .

Q. How do advanced metabolomics techniques improve detection of (-)-Verapamil’s metabolites in complex matrices?

High-resolution LC-MS/MS with accurate mass filtering (e.g., ±5 ppm) isolates verapamil metabolites (e.g., norverapamil, D617) from biological backgrounds like bile. Isotope pattern matching and fragmentation trees enhance specificity, achieving >95% signal-to-noise reduction compared to traditional extracted ion chromatograms .

Methodological Considerations

  • Clinical Trial Design : For T1D studies, use stratified randomization (e.g., age 18–45, HbA1c 6.5–10%) and dual endpoints (e.g., serum IGF-I levels + C-peptide secretion) to capture β-cell functional recovery .
  • Data Contradictions : Discrepancies in enantiomer effects (e.g., Bayer vs. Nawrath studies on staircase inversion) are resolved by standardizing species-specific models (human vs. cat papillary muscle) and controlling for Na⁺/Ca²⁺ current overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Verapamil hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Verapamil hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.